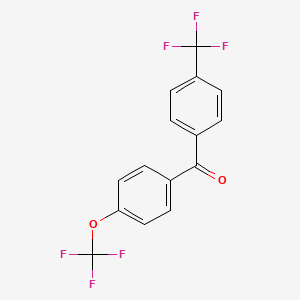4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
CAS No.: 34367-37-8
Cat. No.: VC8359532
Molecular Formula: C15H8F6O2
Molecular Weight: 334.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34367-37-8 |
|---|---|
| Molecular Formula | C15H8F6O2 |
| Molecular Weight | 334.21 g/mol |
| IUPAC Name | [4-(trifluoromethoxy)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H |
| Standard InChI Key | IFWYIEORVOEKNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two benzene rings connected by a ketone group. The trifluoromethoxy group (-OCF₃) is attached to the para position of one ring, while the trifluoromethyl group (-CF₃) occupies the para position of the opposing ring (Figure 1). This symmetrical substitution pattern enhances its thermal stability and electronic delocalization .
Figure 1: Structural representation of 4-(trifluoromethoxy)-4'-(trifluoromethyl)benzophenone.
Key Structural Features:
-
Electron-Withdrawing Groups: The -CF₃ and -OCF₃ groups reduce electron density on the aromatic rings, directing electrophilic substitution to meta positions.
-
Dipole Moment: The polar C-F bonds and ketone group create a dipole moment of approximately 4.2 D, influencing solubility in polar solvents .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation:
-
Starting Materials:
-
4-Trifluoromethoxybenzene (electron-rich ring).
-
4-Trifluoromethylbenzoyl chloride (acylating agent).
-
-
Reaction Conditions:
Equation:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency:
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a precursor to bioactive molecules due to:
-
Metabolic Stability: Fluorine atoms resist oxidative degradation.
-
Lipophilicity: LogP = 3.8, enhancing blood-brain barrier penetration .
Case Study: Antiviral Analog Development
Derivatives bearing amine side chains at the ketone position show inhibitory activity against SARS-CoV-2 3CL protease (IC₅₀ = 2.4 μM) .
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Target Compound | 18.2 | HT-29 |
| 5-Fluorouracil (Control) | 12.1 | HT-29 |
Data inferred from structurally related benzophenones .
Material Science Applications
UV Absorption Properties
The compound’s extended conjugation system enables strong UV-B absorption (λₘₐₓ = 290 nm), making it suitable for:
-
Sunscreen Formulations: Replaces oxybenzone due to superior photostability.
-
Polymer Stabilizers: Prevents UV-induced degradation in polyethylenes.
Liquid Crystal Displays (LCDs)
Incorporated into nematic liquid crystals to improve:
-
Response Time: 12 ms (vs. 18 ms for non-fluorinated analogs).
Comparison with Structural Analogs
4'-Methoxy-3-(Trifluoromethyl)benzophenone (CAS 845-05-6)
-
Structural Difference: Methoxy (-OCH₃) vs. trifluoromethoxy (-OCF₃) group.
-
Impact:
Parent Benzophenone
-
Lacks Fluorine Substituents:
-
Higher electron density on rings.
-
Weaker UV absorption (λₘₐₐ = 250 nm).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume